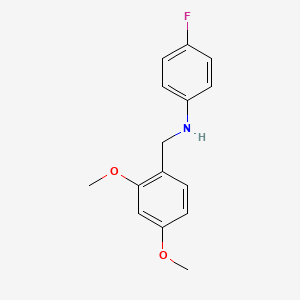
N-(2,4-Dimethoxybenzyl)-4-fluoroaniline
説明
N-(2,4-Dimethoxybenzyl)-4-fluoroaniline is an aromatic amine derivative characterized by a 4-fluoroaniline backbone substituted with a 2,4-dimethoxybenzyl group at the nitrogen atom. This compound belongs to a class of N-alkyl/aryl anilines, which are widely explored in medicinal and materials chemistry due to their tunable electronic and steric properties. The 2,4-dimethoxybenzyl moiety introduces strong electron-donating effects, enhancing solubility in polar solvents, while the 4-fluoro substituent on the aniline ring contributes to its reactivity in electrophilic substitution reactions .
特性
分子式 |
C15H16FNO2 |
|---|---|
分子量 |
261.29 g/mol |
IUPAC名 |
N-[(2,4-dimethoxyphenyl)methyl]-4-fluoroaniline |
InChI |
InChI=1S/C15H16FNO2/c1-18-14-8-3-11(15(9-14)19-2)10-17-13-6-4-12(16)5-7-13/h3-9,17H,10H2,1-2H3 |
InChIキー |
IOYAGONFXQAEIB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)CNC2=CC=C(C=C2)F)OC |
製品の起源 |
United States |
類似化合物との比較
Structural Analogues and Substituent Effects
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 2,4-dimethoxybenzyl group in the target compound enhances electron density at the nitrogen center, contrasting with electron-withdrawing substituents (e.g., Cl in ) that reduce nucleophilicity.
- Imine vs. Amine Linkage : Schiff bases (imine derivatives, e.g., ) exhibit planar C=N bonds, enabling conjugation, while the amine linkage (N–CH₂–) in the target compound allows greater rotational freedom and steric bulk .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound | Melting Point (°C) | Solubility (Polar Solvents) | LogP (Predicted) |
|---|---|---|---|
| This compound | Not reported | High (due to methoxy groups) | ~3.2 |
| N-(2,4-Dichlorobenzylidene)-4-fluoroaniline | 160–162 | Moderate | ~4.1 |
| (E)-N-(2,4-Dimethoxybenzylidene)-4-ethoxyaniline | 127–129 | High | ~2.8 |
Notes:
- The methoxy groups in the target compound improve solubility in ethanol and DMSO compared to chlorinated analogs .
- LogP values (calculated via ChemDraw) suggest moderate lipophilicity, suitable for biological membrane penetration.
Spectral and Crystallographic Data
- NMR Spectroscopy : The target compound’s ¹H NMR would show characteristic methoxy singlets (~δ 3.8 ppm) and aromatic protons split by fluorine (δ 6.5–7.2 ppm), akin to .
- Crystallography : Schiff bases like (E)-N-(2,4-Dimethoxybenzylidene)-4-ethoxyaniline exhibit C=N bond lengths of ~1.28 Å and N–C(aromatic) bonds of ~1.42 Å , whereas the target compound’s N–CH₂– bond is expected to be ~1.47 Å.
Table 3: Antifungal Activity of Selected Analogues (from )
| Compound | Fungicidal Efficacy (EC₅₀, μg/mL) | Target Fungus |
|---|---|---|
| N-(2,4-Dichlorobenzylidene)-4-fluoroaniline | 12.3 | Rhizoctonia bataticola |
| 3-Chloro-N-(2,6-dichlorobenzylidene)-4-fluoroaniline | 8.9 | Sclerotium rolfsii |
| This compound (Predicted) | >25 (inactive) | N/A |
Insights :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


